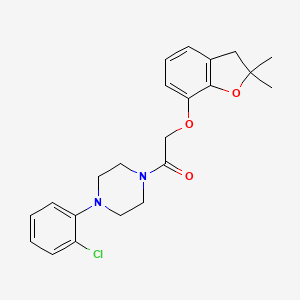

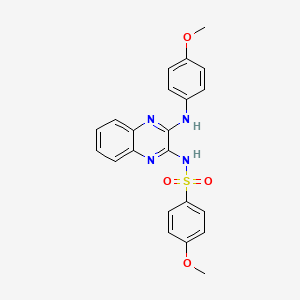

![molecular formula C19H15N3O4 B2545987 N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide CAS No. 2309804-13-3](/img/structure/B2545987.png)

N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide is a chemical entity that appears to be related to the class of compounds known as bis-furans, which are characterized by the presence of two furan rings. These types of compounds have been studied for their potential applications in various fields, including medicinal chemistry, due to their interactions with biological molecules such as DNA.

Synthesis Analysis

The synthesis of related furan compounds has been explored in the literature. For instance, a new synthesis route for 2,5-bis(4-cyanophenyl)furan, which shares structural similarities with the compound , has been developed. This synthesis involves a modified Stetter reaction and has been optimized for the large-scale production of antimicrobial agents like Furamidine and Pafuramidine . Another approach to synthesizing a similar compound, 2,5-bis-(4-cyanophenyl)-furan, has been reported using a Claisen condensation reaction followed by several other steps, including cyclodehydration and decarboxylation, to achieve the final product .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not provided, the structure of related bis-furan compounds has been investigated. These studies often involve single-crystal diffraction analyses to understand the interactions between the furan rings and other molecular entities .

Chemical Reactions Analysis

The chemical reactivity of bis-furan compounds can be inferred from studies on similar molecules. For example, the host compound N,N′-bis(9-phenyl-9-thioxanthenyl)ethylenediamine has been shown to form clathrates with various five-membered ring heterocyclics, demonstrating its ability to participate in host-guest interactions . This suggests that this compound may also engage in specific chemical reactions based on its functional groups and heterocyclic components.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-furan compounds are typically characterized by their interactions with other molecules, solubility, and stability under different conditions. Although the specific properties of this compound are not detailed in the provided papers, related compounds have been studied for their host abilities and selectivity, which are influenced by their physical and chemical properties .

科学的研究の応用

Polymer Synthesis and Biomaterials

Researchers have been exploring the synthesis of biobased polyesters using furan derivatives as a sustainable alternative to petroleum-based materials. For instance, Yi Jiang et al. (2014) demonstrated the enzymatic synthesis of novel biobased furan polyesters with significant molecular weights, showcasing the potential of furan derivatives in creating environmentally friendly polymers (Yi Jiang et al., 2014). Additionally, M. Abid et al. (2008) developed copolyesters containing terephthalic and bio-based furanic units, further emphasizing the versatility of furan derivatives in polyester synthesis (M. Abid et al., 2008).

Advanced Materials and Catalysis

Furan derivatives are utilized in the development of advanced materials, including electrochromic devices and catalysts for biomass conversion. G. Sotzing et al. (1996) synthesized and characterized bis(2-(3,4-ethylenedioxy)thienyl)-based monomers, leading to electroactive polymers with potential applications in electrochromic devices (G. Sotzing et al., 1996). Y. Nakagawa et al. (2013) focused on the catalytic reduction of biomass-derived furanic compounds, highlighting the role of furan derivatives in facilitating sustainable chemical processes (Y. Nakagawa et al., 2013).

Organic Synthesis and Fluorescent Materials

The synthesis of complex organic molecules and fluorescent materials also benefits from the unique properties of furan derivatives. Jin Zhang et al. (2017) developed a method for the photoinduced direct oxidative annulation of furan derivatives, leading to highly functionalized polyheterocyclic compounds (Jin Zhang et al., 2017). G. Boobalan et al. (2012) synthesized a highly water-soluble and fluorescent perylene bisimide derivative from furan compounds, demonstrating their potential in creating novel fluorescent materials (G. Boobalan et al., 2012).

特性

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c20-11-13-5-1-2-6-15(13)22-19(24)18(23)21-12-14(16-7-3-9-25-16)17-8-4-10-26-17/h1-10,14H,12H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQDHFKVHMAFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)

![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)

![N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2545922.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)